2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile
Overview
Description
2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile, also known as Chloro-methoxy-phenyl-oxobutane-nitrile (CMPB), is a novel synthetic compound that has been studied for its potential applications in the pharmaceutical industry. CMPB has been studied for its ability to act as a prodrug, or a compound that is converted into an active drug upon administration. Its unique properties make it a promising candidate for drug development and research.
Scientific Research Applications
Synthesis and Biological Activity : A study by Černuchová et al. (2005) demonstrated the utilization of a similar compound, 2-ethoxymethylene-3-oxobutanenitrile, in synthesizing heterocycles with biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).
Structural and Electronic Analysis : Bertolasi et al. (1999) reported the crystal structures of six β-ketoarylhydrazones, including variants of 3-oxobutanenitrile, to study intramolecular hydrogen bonds and the impact of substituents on these bonds (Bertolasi et al., 1999).
Chemical Reactions and Derivatives : Ikeda et al. (2004) explored the photoinduced electron transfer and rearrangement in a derivative of 2-methylenecyclobutanone, revealing insights into radical cation variants and their chemical behavior (Ikeda et al., 2004).
Optical Properties and Structural Analysis : Jukić et al. (2010) studied the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, examining its structural features and optical properties through various spectroscopic techniques (Jukić et al., 2010).
Corrosion Inhibition : Verma et al. (2015) investigated 2-aminobenzene-1,3-dicarbonitriles derivatives, closely related to the compound , as green corrosion inhibitors for mild steel, highlighting their potential in industrial applications (Verma et al., 2015).
properties
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-3-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)10(6-13)9-4-3-8(15-2)5-11(9)12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMDCUAGVOXBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=C(C=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623271 | |
Record name | 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile | |
CAS RN |
441060-95-3 | |
Record name | 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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